

Technical Guide: Spectroscopic and Synthetic Overview of 1-Bromomethyl-2,2-difluorocyclopropane

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Compound of Interest

Compound Name: 1-Bromomethyl-2,2-difluorocyclopropane

Cat. No.: B1334228

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Abstract

1-Bromomethyl-2,2-difluorocyclopropane is a key building block in medicinal chemistry and materials science, offering a unique combination of a reactive bromomethyl handle and a metabolically stable gem-difluorocyclopropane moiety. This guide provides a comprehensive overview of its spectroscopic properties and a plausible synthetic route. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values to aid researchers in the identification and characterization of this compound.

Chemical Structure and Properties

- IUPAC Name: 1-(Bromomethyl)-2,2-difluorocyclopropane
- CAS Number: 77613-65-1
- Molecular Formula: C₄H₅BrF₂ [\[1\]](#)
- Molecular Weight: 170.98 g/mol [\[1\]](#)
- Canonical SMILES: C1C(C1(F)F)CBr

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted spectroscopic data for **1-Bromomethyl-2,2-difluorocyclopropane**. These predictions are based on established principles of NMR and mass spectrometry and provide a valuable reference for researchers.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J, Hz)
~3.5 - 3.7	dd	1H	-CHH-Br	$J(\text{H-H}) \approx 10.5$, $J(\text{H-H}) \approx 7.5$
~3.3 - 3.5	dd	1H	-CHH-Br	$J(\text{H-H}) \approx 10.5$, $J(\text{H-H}) \approx 8.5$
~1.8 - 2.0	m	1H	-CH-	
~1.4 - 1.6	m	1H	-CHH- (cyclopropyl)	
~1.1 - 1.3	m	1H	-CHH- (cyclopropyl)	

Note: The chemical shifts and coupling patterns of the cyclopropyl protons are complex due to diastereotopicity and geminal/vicinal couplings, including those to fluorine.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Splitting Pattern (due to F)	Assignment
~110 - 115	t ($^1\text{JCF} \approx 290$ Hz)	CF_2
~28 - 32	t ($^3\text{JCF} \approx 3$ Hz)	$-\text{CH}_2\text{-Br}$
~25 - 29	t ($^2\text{JCF} \approx 10$ Hz)	-CH-
~15 - 19	t ($^2\text{JCF} \approx 10$ Hz)	$-\text{CH}_2\text{-}$ (cyclopropyl)

Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Proposed Fragment
172/170	Low	$[M]^+$ (^{13}C , $^{81}\text{Br}/^{79}\text{Br}$)
91	High	$[M-\text{Br}]^+$
71	Moderate	$[\text{C}_4\text{H}_5\text{F}]^+$
63	Moderate	$[\text{C}_3\text{H}_3\text{F}_2]^+$

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3000-2850	Medium	C-H stretch (alkyl)
~1200-1000	Strong	C-F stretch
~650	Medium-Strong	C-Br stretch

Proposed Synthetic Protocol

The synthesis of **1-Bromomethyl-2,2-difluorocyclopropane** can be achieved via the difluorocyclopropanation of allyl bromide. Several reagents can be used to generate difluorocarbene ($:\text{CF}_2$), with the Ruppert-Prakash reagent (TMSCF_3) being a common and effective choice.

Reaction Scheme

Experimental Procedure (Illustrative)

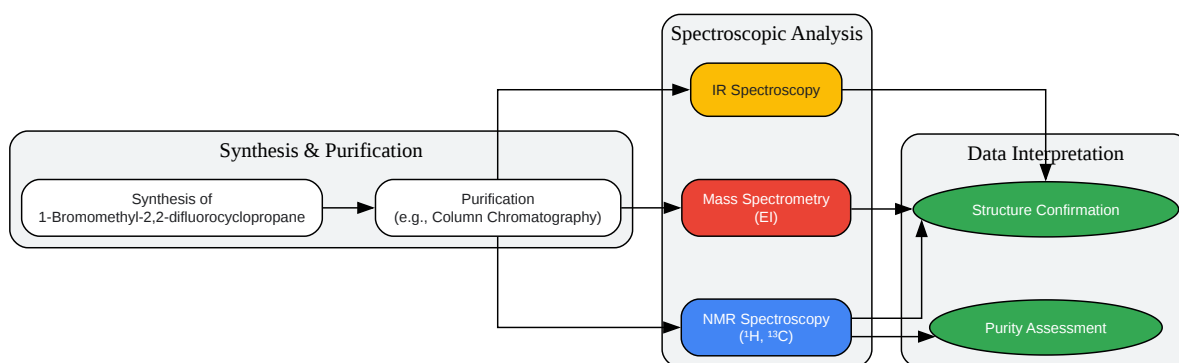
- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add allyl bromide (1.0 eq) and anhydrous solvent (e.g., THF or DME).
- **Reagent Addition:** Add sodium iodide (2.2 eq) to the solution. Subsequently, add trifluoromethyltrimethylsilane (TMSCF_3 , 2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

- **Reaction Conditions:** Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
- **Work-up:** Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **1-Bromomethyl-2,2-difluorocyclopropane**.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Bromomethyl-2,2-difluorocyclopropane**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **1-Bromomethyl-2,2-difluorocyclopropane**.

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References

- 1. scbt.com [scbt.com]
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